4-BENZYL-2-(HYDROXYMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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Overview
Description
4-BENZYL-2-(HYDROXYMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique triazole-thione core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-2-(HYDROXYMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction using formaldehyde.
Pyridinyl Group Addition: The pyridinyl group is introduced through a coupling reaction with pyridine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to improve solubility and reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-2-(HYDROXYMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, alkylating agents.
Major Products
- **Oxid
Properties
Molecular Formula |
C15H14N4OS |
---|---|
Molecular Weight |
298.4g/mol |
IUPAC Name |
4-benzyl-2-(hydroxymethyl)-5-pyridin-4-yl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C15H14N4OS/c20-11-19-15(21)18(10-12-4-2-1-3-5-12)14(17-19)13-6-8-16-9-7-13/h1-9,20H,10-11H2 |
InChI Key |
FTXOLXNCYMBMRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=NN(C2=S)CO)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN(C2=S)CO)C3=CC=NC=C3 |
Origin of Product |
United States |
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